Cas no 477569-45-2 (N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide structure](https://www.kuujia.com/scimg/cas/477569-45-2x500.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-(benzo[d]thiazol-2-yl)phenyl)propionamide
- N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
- Propanamide, N-[2-(2-benzothiazolyl)phenyl]-
- IFLab1_004076
- HMS1423J06
- F0882-0993
- 477569-45-2
- AKOS000428721
- BAS 06992753
- Oprea1_725839
- AP-970/06212061
-
- Inchi: 1S/C16H14N2OS/c1-2-15(19)17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,17,19)
- InChI Key: SFCKGKOZXDVGDM-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C1=NC2=CC=CC=C2S1)(=O)CC
Computed Properties
- Exact Mass: 282.08268425g/mol
- Monoisotopic Mass: 282.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.276±0.06 g/cm3(Predicted)
- pka: 14.40±0.70(Predicted)
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0882-0993-4mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-15mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-30mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-10μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-1mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-25mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-5μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-3mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-2μmol |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0882-0993-20mg |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
477569-45-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide Related Literature
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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5. Back matter
Additional information on N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
Comprehensive Overview of N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide (CAS No. 477569-45-2)
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide, with the CAS number 477569-45-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzothiazole moiety with a propanamide group, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.
The growing demand for small-molecule inhibitors and targeted therapies has placed compounds like N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide in the spotlight. Its benzothiazole core is known for its bioactivity, often associated with anti-inflammatory and antimicrobial properties. Recent studies explore its potential as a kinase inhibitor, aligning with the trend of precision medicine and personalized treatment strategies. This aligns with frequent search queries such as "benzothiazole derivatives in drug development" and "CAS 477569-45-2 applications," reflecting user interest in cutting-edge research.
From a synthetic chemistry perspective, the compound’s propanamide side chain offers versatility for further derivatization, a topic often searched as "amide functional group modifications." Its molecular weight (C16H14N2OS) and logP value suggest moderate lipophilicity, a critical factor in drug bioavailability optimization. These properties are frequently discussed in forums focusing on ADME (Absorption, Distribution, Metabolism, Excretion) profiling, a hot topic in pharmacokinetics research.
In material science, the benzothiazole scaffold of CAS 477569-45-2 is explored for its photophysical properties, particularly in OLED (Organic Light-Emitting Diode) applications. Searches like "benzothiazole-based fluorescent probes" highlight its relevance in sensor technology and optoelectronics. The compound’s conjugated π-system enables tunable emission, a feature leveraged in bioimaging and diagnostic tools.
Regulatory and safety profiles of N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide are also of interest. While not classified as hazardous, its handling requires standard laboratory precautions, aligning with searches for "safe handling of benzothiazole derivatives." The compound’s stability under various pH conditions is another researched aspect, particularly for formulation scientists working on oral drug delivery systems.
In summary, CAS 477569-45-2 represents a multifaceted compound bridging medicinal chemistry and advanced materials. Its benzothiazole-propanamide hybrid structure continues to inspire innovations across disciplines, addressing contemporary challenges in healthcare and technology. As research evolves, this compound is poised to remain a keyword in scientific literature and patent filings.
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